"N-Boc-4-methoxybenzyl-glycine" physicochemical properties
"N-Boc-4-methoxybenzyl-glycine" physicochemical properties
An In-depth Technical Guide to N-Protected Glycine Derivatives: Physicochemical Properties and Applications of N-Boc and N-(4-Methoxybenzyl) Glycine
Introduction
In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is a cornerstone of success.[1] These chemical moieties allow for the temporary masking of reactive functional groups, enabling precise control over complex, multi-step synthetic pathways.[2][3] Glycine, the simplest amino acid, is a fundamental building block, yet its reactivity necessitates protection to ensure desired outcomes in peptide assembly.
The term "N-Boc-4-methoxybenzyl-glycine" suggests a glycine derivative featuring two of the most influential protecting groups in modern organic chemistry: the tert-butoxycarbonyl (Boc) group and the 4-methoxybenzyl (PMB or Mob) group. While a single molecule bearing both of these on the nitrogen is uncommon, the query points to a critical area of interest for researchers: the use of N-Boc-glycine and N-(4-methoxybenzyl)-glycine as distinct, powerful reagents.
This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the physicochemical properties, synthesis, and application of these two vital glycine derivatives. We will dissect the causality behind experimental choices and provide the field-proven insights necessary for their effective use in research and development.
Part 1: The Chemistry of N-Protection in Glycine
The selection of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The Boc and PMB groups offer distinct advantages and are often used in orthogonal strategies, where one can be removed without affecting the other.[2]
The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
First introduced in the 1950s, the Boc group revolutionized peptide synthesis.[1] It is a urethane-type protecting group prized for its stability to a wide range of non-acidic conditions, including bases and nucleophiles, yet it is readily cleaved under mild acidic conditions.[1][4]
-
Protection Mechanism: The Boc group is typically introduced by reacting glycine with di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a base.[3]
-
Deprotection Rationale: The lability of the Boc group in acid is due to the formation of a highly stable tert-butyl carbocation. Treatment with acids like trifluoroacetic acid (TFA) causes the group to decompose into isobutene and carbon dioxide, liberating the free amine.[3][4]
The 4-Methoxybenzyl (PMB/Mob) Group: A Versatile and Orthogonal Shield
The PMB group is another cornerstone of protecting group chemistry, applicable to alcohols, phenols, and amines.[5] Its stability profile and unique deprotection pathways make it an excellent orthogonal partner to other protecting groups.
-
Key Attributes: The electron-donating methoxy group on the phenyl ring is central to the PMB group's reactivity.[2] It enhances its stability under certain conditions but also makes it susceptible to specific cleavage methods.
-
Deprotection Versatility: Unlike the strictly acid-labile Boc group, the PMB group can be removed under various conditions. While it can be cleaved by strong acids like TFA[6], its most significant advantage is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] This allows for selective deprotection in the presence of acid-sensitive groups.
Caption: General workflow for Boc protection and deprotection in peptide synthesis.
Part 2: Core Physicochemical Properties
A thorough understanding of a reagent's physicochemical properties is essential for optimizing reaction conditions, purification, and storage.
N-Boc-Glycine
This compound is a staple in solid-phase peptide synthesis (SPPS).[][8] It is a crystalline solid, which facilitates handling and accurate measurement.[4]
| Property | Value | Source(s) |
| CAS Number | 4530-20-5 | [9][10] |
| Molecular Formula | C₇H₁₃NO₄ | [9][10] |
| Molecular Weight | 175.18 g/mol | [9][10] |
| Appearance | White to off-white powder/crystals | [9][11] |
| Melting Point | 86-89 °C | [9][10] |
| Solubility | Soluble in water, methanol, ethyl acetate, and dichloromethane (MDC). | [9][11] |
N-(4-Methoxybenzyl)glycine
This N-substituted glycine derivative is a key building block for peptoids—peptide mimics with enhanced proteolytic stability.[12]
| Property | Value | Source(s) |
| CAS Number | 20839-78-5 | [13][14] |
| Molecular Formula | C₁₀H₁₃NO₃ | [13][14] |
| Molecular Weight | 195.21 g/mol | [13][14] |
| Appearance | White to off-white crystalline solid | [13] |
| Estimated Boiling Point | ~357 °C | [13] |
| Solubility | Moderate to high solubility in water; excellent in polar protic solvents (e.g., ethanol, methanol). | [13] |
Part 3: Experimental Protocols & Characterization
The integrity of any synthesis relies on robust, self-validating protocols for both creation and characterization of the target compound.
Protocol: Synthesis of N-(4-Methoxybenzyl)glycine via Reductive Amination
Reductive amination is an efficient method for forming N-substituted amino acids. This protocol involves the in-situ formation and reduction of an imine from glycine and 4-methoxybenzaldehyde.[13]
Rationale: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is selective for the protonated imine intermediate over the starting aldehyde, which prevents the undesired reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol and maximizes product yield.[13]
Step-by-Step Methodology:
-
Suspension: Suspend glycine (1.0 eq) in methanol.
-
Aldehyde Addition: Add 4-methoxybenzaldehyde (1.0 eq) to the glycine suspension.
-
Cooling: Cool the reaction mixture in an ice-water bath to manage any potential exotherm.
-
Reduction: Add sodium cyanoborohydride (1.2 eq) portion-wise to the cooled mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Remove the methanol under reduced pressure. Dissolve the resulting residue in water.
-
Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like an ethanol/water mixture to obtain the pure product.[15]
Workflow for Compound Characterization
Confirming the identity and purity of the synthesized compound is a critical final step. A multi-pronged approach using spectroscopic and physical methods is required.
Caption: A standard workflow for the purification and characterization of a synthesized compound.
Spectroscopic Analysis: Interpreting the Data
-
¹H NMR Spectroscopy: For N-(4-methoxybenzoyl)glycine, the proton NMR spectrum is expected to show distinct signals confirming the structure: aromatic protons (doublets around δ 6.9-7.9 ppm), a singlet for the methylene protons of the glycine backbone, a sharp singlet for the methoxy protons (~δ 3.8 ppm), and an amide proton signal.[16]
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for the carbonyl carbons, aromatic carbons (with one shielded by the methoxy group), the methylene carbon, and the methoxy carbon.[16]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For N-(4-methoxybenzyl)glycine, the expected molecular ion peak would correspond to its molecular weight of 195.21 g/mol .[13][14]
Part 4: Applications in Advanced Synthesis
The unique properties of N-Boc-glycine and N-(4-methoxybenzyl)-glycine make them indispensable in several areas of research.
-
Solid-Phase Peptide Synthesis (SPPS): N-Boc-glycine is a cornerstone of the Boc/Bn strategy for SPPS.[4] Its use is straightforward and well-established for incorporating glycine residues into a growing peptide chain.
-
Peptoid Synthesis: N-(4-methoxybenzyl)glycine and similar N-substituted glycines are the fundamental monomers used in the "submonomer" method of peptoid synthesis.[12] Peptoids are of high interest in drug discovery due to their enhanced stability against proteolytic degradation compared to natural peptides.[12]
-
Mitigation of Side Reactions: In SPPS, unprotected glycine residues can sometimes lead to the formation of diketopiperazines, a common side reaction.[12] Using a protected glycine derivative like N-(4-methoxybenzyl)glycine can prevent this by keeping the nitrogen shielded until the final cleavage step, often resulting in a cleaner crude product.[12]
-
Improving Solubility: The presence of bulky protecting groups like the PMB group can disrupt inter-chain hydrogen bonding during SPPS.[12] This can improve the solvation of the growing chain on the solid support and reduce aggregation, a significant challenge in the synthesis of long or hydrophobic peptides.[12]
Conclusion
N-Boc-glycine and N-(4-methoxybenzyl)-glycine are more than just protected amino acids; they are enabling tools for chemical innovation. Their distinct physicochemical properties, governed by the acid-labile Boc group and the versatile PMB group, provide researchers with the flexibility and control needed to construct complex peptides, peptoids, and other novel molecules. A deep understanding of their synthesis, characterization, and the chemical principles behind their application is paramount for any scientist or professional working at the forefront of drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry.
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- BenchChem. (n.d.). The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids.
- Smolecule. (2023, August 16). N-(4-Methoxybenzyl)glycine.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-(4-methoxybenzoyl)glycine for Researchers and Drug Development Professionals.
- Vinod, T. K., & Garai, S. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry. ACS Publications.
- Taylor & Francis Online. (2006, September 23). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Synthetic Communications, 25(5).
- Universität Wien. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555.
- BenchChem. (n.d.). Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note and Protocol.
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- BenchChem. (n.d.). A Comparative Guide to the Characterization of N-(4-methoxybenzoyl)glycine.
- Jenny, K. A., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3209. PubMed.
- BenchChem. (2025, December). Technical Support Center: Synthesis of N-(4-methoxybenzoyl)glycine.
- PubChem. (n.d.). N-(4-Methoxybenzyl)glycine (CID 302090). National Center for Biotechnology Information.
- CymitQuimica. (n.d.). N-(4-methoxybenzyl)glycine.
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. ACS Publications.
- Vector Labs. (n.d.). Boc Protected Amino Acids.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Chemchart. (n.d.). N-(4-Methoxybenzyl)glycine (20839-78-5).
- BenchChem. (n.d.). Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols.
- RVR LABS. (n.d.). N-Boc-Glycine, CAS NO 4530-20-5.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Biological Magnetic Resonance Bank. (n.d.). bmse000977 Glycine.
- Tongsheng Amino Acid. (n.d.). Manufacturing Companies for China N-Boc-Glycine N′ -Methoxy-N′ -Methylamide CAS No. 198904-86-8.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzoyl)glycine.
- Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-64. Organic Chemistry Portal.
- Automated Topology Builder. (n.d.). n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray.
- NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST Mass Spectrometry Data Center.
- ChemicalBook. (2026, January 13). BOC-Glycine | 4530-20-5.
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